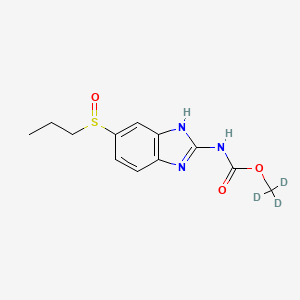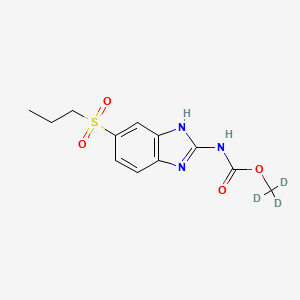
炔雌醇-2,4,16,16-d4
描述
Ethynyl Estradiol-2,4,16,16-d4 is a synthetic deuterium-labeled steroid with high estrogenic potency . It is also known by the alternate name 17α-Ethynylestradiol-d4 .
Molecular Structure Analysis
The molecular formula of Ethynyl Estradiol-2,4,16,16-d4 is C20H20D4O2 . The molecular weight is 300.43 . The InChI representation of its structure is also available .Physical and Chemical Properties Analysis
Ethynyl Estradiol-2,4,16,16-d4 has a molecular weight of 300.43 and a molecular formula of C20H20D4O2 . More specific physical and chemical properties are not provided in the search results.科学研究应用
人血浆中炔雌醇的测定
开发了一种简单、快速、灵敏的液相色谱-串联质谱法测定人血浆中炔雌醇的方法,并对其进行了评价 {svg_1}. 该药物使用赛默飞世尔科技™ SOLA™ SCX 固相萃取装置,采用反相色谱法从血浆基质中提取 {svg_2}. 此应用对于了解该药物在人体内的药代动力学至关重要。
代谢研究
炔雌醇-2,4,16,16-d4 可用于代谢研究 {svg_3}. 例如,它可用于研究雌二醇、雌酮和炔雌醇的代谢 {svg_4}. 使用人或大鼠肝微粒体,在两种不同的捕获剂(谷胱甘肽和N-乙酰半胱氨酸)存在下,研究了这些化合物的代谢 {svg_5}. 这有助于了解这些化合物在体内的代谢方式,并可帮助开发新药。
捕获反应性代谢物
This compound 可用于研究反应性代谢物 {svg_6}. 反应性代谢物能够与蛋白质共价结合,通常与肝损伤和其他不良副作用有关 {svg_7}. 评估反应性代谢物形成的常用技术是在体外用谷胱甘肽捕获它们,并通过液相色谱-串联质谱法 (LC-MS/MS) 对生成的加合物进行表征 {svg_8}.
作用机制
Target of Action
Ethynyl Estradiol-2,4,16,16-d4 is a synthetic deuterium-labeled steroid with high estrogenic potency . It primarily targets estrogen receptors in the body, which play a crucial role in the regulation of the menstrual cycle and reproductive system .
Mode of Action
Ethynyl Estradiol-2,4,16,16-d4 interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone, which in turn decreases endometrial vascularization . It also decreases gonadotrophic hormone, preventing ovulation .
Biochemical Pathways
The activation of estrogen receptors by Ethynyl Estradiol-2,4,16,16-d4 affects several biochemical pathways. These include the regulation of the menstrual cycle and the maintenance of pregnancy . The downstream effects of these pathways include the prevention of ovulation and changes in the endometrium that make it less likely for a fertilized egg to implant .
Pharmacokinetics
It is known that it has a long duration of action as it is taken once daily .
Result of Action
The molecular and cellular effects of Ethynyl Estradiol-2,4,16,16-d4’s action include changes in the endometrium and the prevention of ovulation . These effects make it less likely for a woman to become pregnant, which is why Ethynyl Estradiol-2,4,16,16-d4 is often used as the estrogenic component in oral contraceptives .
生化分析
Biochemical Properties
Ethynyl Estradiol-2,4,16,16-d4 plays a significant role in biochemical reactions involving estrogen receptors. It interacts primarily with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, Ethynyl Estradiol-2,4,16,16-d4 induces conformational changes that facilitate the recruitment of coactivators or corepressors, thereby modulating the transcription of estrogen-responsive genes. Additionally, this compound can interact with various enzymes involved in its metabolism, such as cytochrome P450 enzymes (CYP3A4, CYP2C9) and sulfotransferases (SULT1E1), influencing its bioavailability and activity .
Cellular Effects
Ethynyl Estradiol-2,4,16,16-d4 exerts profound effects on various cell types, particularly those in reproductive tissues, liver, and breast. In reproductive cells, it promotes cell proliferation and differentiation by activating estrogen receptor-mediated signaling pathways. This activation leads to the upregulation of genes involved in cell cycle progression and inhibition of apoptosis. In liver cells, Ethynyl Estradiol-2,4,16,16-d4 influences lipid metabolism and protein synthesis, while in breast cells, it can stimulate the expression of genes associated with cell growth and survival . These cellular effects are mediated through complex interactions with cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Molecular Mechanism
At the molecular level, Ethynyl Estradiol-2,4,16,16-d4 functions by binding to estrogen receptors, which then dimerize and bind to estrogen response elements (EREs) in the DNA. This binding initiates the transcription of target genes that regulate various physiological processes. Ethynyl Estradiol-2,4,16,16-d4 can also modulate the activity of transcription factors such as AP-1 and NF-κB, further influencing gene expression. Additionally, this compound can undergo metabolic transformations, including hydroxylation and sulfation, which can alter its activity and interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethynyl Estradiol-2,4,16,16-d4 can vary over time due to its stability and metabolic degradation. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to Ethynyl Estradiol-2,4,16,16-d4 in cell cultures has been associated with sustained activation of estrogen receptor signaling and persistent changes in gene expression profiles. These temporal effects highlight the importance of maintaining consistent experimental conditions to ensure reliable results .
Dosage Effects in Animal Models
The effects of Ethynyl Estradiol-2,4,16,16-d4 in animal models are dose-dependent. At low doses, it can effectively mimic the physiological actions of natural estrogens, promoting normal reproductive and metabolic functions. At high doses, Ethynyl Estradiol-2,4,16,16-d4 can induce adverse effects such as hepatotoxicity, reproductive toxicity, and disruption of endocrine functions. These toxic effects are often associated with excessive activation of estrogen receptor signaling and metabolic overload .
Metabolic Pathways
Ethynyl Estradiol-2,4,16,16-d4 is metabolized primarily in the liver through hydroxylation by cytochrome P450 enzymes (CYP3A4, CYP2C9) and conjugation by sulfotransferases (SULT1E1). These metabolic pathways convert Ethynyl Estradiol-2,4,16,16-d4 into various hydroxylated and sulfated metabolites, which can be further processed or excreted. The metabolic flux and levels of these metabolites can influence the overall activity and efficacy of Ethynyl Estradiol-2,4,16,16-d4 in biological systems .
Transport and Distribution
Within cells and tissues, Ethynyl Estradiol-2,4,16,16-d4 is transported and distributed through interactions with specific transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) in the bloodstream, which regulates its bioavailability and distribution to target tissues. Additionally, intracellular transporters such as organic anion-transporting polypeptides (OATPs) facilitate its uptake into cells, where it can exert its biological effects .
Subcellular Localization
Ethynyl Estradiol-2,4,16,16-d4 is primarily localized in the nucleus, where it interacts with estrogen receptors to regulate gene expression. It can also be found in the cytoplasm, where it may interact with other signaling molecules and enzymes. Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity, directing it to specific compartments or organelles within the cell .
属性
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-LJEVPYBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661946 | |
| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-06-3 | |
| Record name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)




